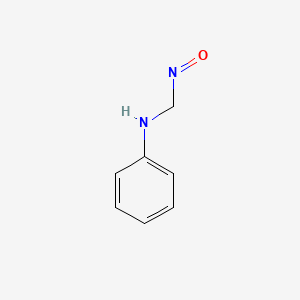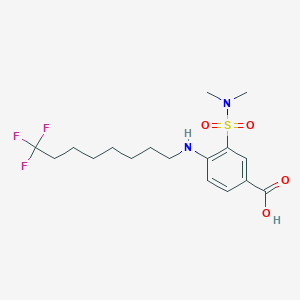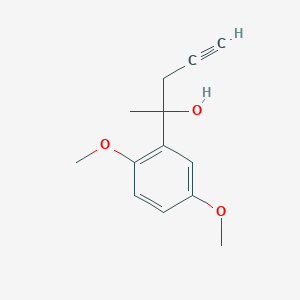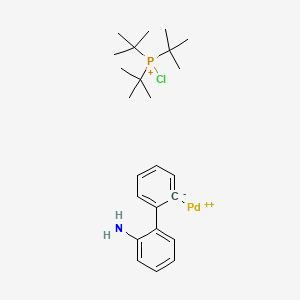
N-(nitrosomethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(Nitrosomethyl)aniline can be synthesized through several methods. One common approach involves the nitrosation of N-methylaniline using nitrous acid. The reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction can be represented as follows: [ \text{C6H5NHCH3} + \text{HNO2} \rightarrow \text{C6H5N(NO)CH3} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the use of tert-butyl nitrite as a nitrosating agent under solvent-free conditions. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Nitrosomethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield N-methylaniline.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Production of N-methylaniline.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Nitrosomethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its role in biological systems, particularly its mutagenic and carcinogenic properties.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of dyes, rubber chemicals, and other industrial chemicals.
Wirkmechanismus
N-(Nitrosomethyl)aniline can be compared with other nitroso compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar structural features but differ in their alkyl substituents. This compound is unique due to its specific reactivity and applications in different fields .
Vergleich Mit ähnlichen Verbindungen
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
N-(Nitrosomethyl)aniline stands out due to its specific chemical properties and the breadth of its applications in scientific research and industry.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N-(nitrosomethyl)aniline |
InChI |
InChI=1S/C7H8N2O/c10-9-6-8-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
IEUIXFBDJPIUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)



![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)



![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)


![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
